2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine
Description
Structure
3D Structure
Properties
CAS No. |
1863881-17-7 |
|---|---|
Molecular Formula |
C11H19NS |
Molecular Weight |
197.34 g/mol |
IUPAC Name |
2,2-diethyl-4-prop-2-ynylthiomorpholine |
InChI |
InChI=1S/C11H19NS/c1-4-7-12-8-9-13-11(5-2,6-3)10-12/h1H,5-10H2,2-3H3 |
InChI Key |
OAGUGDJUPIDCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCS1)CC#C)CC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Diethyl 4 Prop 2 Yn 1 Yl Thiomorpholine
Retrosynthetic Analysis of 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnection is the bond between the nitrogen atom of the thiomorpholine (B91149) ring and the propargyl group. This C-N bond can be retrosynthetically cleaved, leading to the key intermediate, 2,2-diethylthiomorpholine (B1492894), and a propargyl electrophile, such as propargyl bromide.
Further deconstruction of the 2,2-diethylthiomorpholine ring can be envisioned through two main pathways. The first involves severing the two C-N bonds and one C-S bond, leading back to a linear precursor, 2-(2-haloethylthio)-2-ethylbutane-1-amine, which can cyclize intramolecularly. A more fundamental disconnection breaks the ring into a C2-substituted amino-thiol precursor, namely 2-amino-2-ethylbutanethiol, and a two-carbon dielectrophile like 1,2-dibromoethane. This approach simplifies the synthesis to the assembly of the heterocyclic core from acyclic building blocks.
An alternative retrosynthetic approach considers the formation of the ring via ring-closing metathesis (RCM). This would involve a diene precursor, such as an N-allyl, S-allyl derivative of an amino-thiol, which upon cyclization and subsequent reduction would yield the saturated 2,2-diethylthiomorpholine ring.
Precursor Synthesis and Building Block Derivatization
The synthesis of the crucial precursor, 2,2-diethylthiomorpholine, begins with the preparation of appropriately functionalized building blocks. A plausible starting material is 2-amino-2-ethylbutanoic acid. This amino acid can be reduced to the corresponding amino alcohol, 2-amino-2-ethylbutan-1-ol. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide, followed by substitution with a thiol group to yield 2-amino-2-ethylbutane-1-thiol.
Alternatively, the synthesis can start from 2-ethyl-2-nitrobutane. Reduction of the nitro group to an amine, followed by functional group manipulations on an adjacent carbon, can lead to the desired amino-thiol precursor. Derivatization of this building block would involve protecting the amine or thiol group as needed during the synthetic sequence to prevent side reactions.
Cyclization Strategies for the Thiomorpholine Core Formation
The formation of the thiomorpholine ring is a key step in the synthesis. Various cyclization strategies can be employed, ranging from classical bimolecular reactions to more modern catalytic methods.
Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. While a direct MCR for 2,2-diethylthiomorpholine is not explicitly documented, analogous reactions provide a template for such a synthesis. For instance, copper-catalyzed three-component reactions of terminal alkynes, isothiocyanates, and aziridines have been shown to produce highly substituted thiomorpholine derivatives. By selecting appropriate starting materials, it might be possible to adapt this methodology to generate the desired substitution pattern. The advantage of MCRs lies in their atom economy and the ability to rapidly build molecular complexity.
Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds, including nitrogen and sulfur heterocycles. To form the 2,2-diethylthiomorpholine ring, a suitable acyclic diene precursor would be required. This precursor would possess terminal alkene functionalities on both the nitrogen and sulfur atoms, separated by the appropriate carbon backbone containing the diethyl-substituted carbon. The RCM reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, would form an unsaturated thiomorpholine ring, which could then be hydrogenated to yield the final saturated heterocycle. This strategy is highly versatile and tolerant of various functional groups.
A summary of potential cyclization strategies is presented in the table below.
| Strategy | Precursors | Reagents/Catalysts | Advantages | Challenges |
| Bimolecular Cyclization | 2-amino-2-ethylbutane-1-thiol, 1,2-dibromoethane | Base (e.g., K₂CO₃, NaH) | Straightforward, uses simple precursors | Potential for polymerization, may require high dilution |
| Multicomponent Reaction | Substituted aziridine, isothiocyanate, terminal alkyne | Copper iodide (CuI) | High efficiency, builds complexity quickly | Substrate scope may be limited for specific substitution |
| Ring-Closing Metathesis | N,S-diallyl-2-amino-2-ethylbutane derivative | Grubbs catalyst, then H₂/Pd | High functional group tolerance, versatile | Requires synthesis of diene precursor, expensive catalyst |
While 2,2-diethylthiomorpholine is an achiral molecule, the principles of stereoselective synthesis are relevant for the broader class of thiomorpholine derivatives. Asymmetric synthesis of substituted thiomorpholines can be achieved by using chiral starting materials, such as enantiomerically pure amino alcohols, or by employing chiral catalysts in the cyclization step. For instance, palladium-catalyzed carboamination reactions have been used for the stereoselective synthesis of substituted morpholines and could potentially be adapted for thiomorpholines. These methods allow for the control of stereochemistry at substituted centers on the thiomorpholine ring.
Introduction of the Prop-2-yn-1-yl Moiety
The final step in the synthesis is the introduction of the prop-2-yn-1-yl (propargyl) group onto the nitrogen atom of the 2,2-diethylthiomorpholine ring. This is typically achieved through a standard N-alkylation reaction. The secondary amine of the thiomorpholine ring acts as a nucleophile and attacks an electrophilic propargyl source.
The most common reagent for this transformation is propargyl bromide, although other propargyl halides or sulfonates can also be used. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the secondary amine, increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine (B128534), or sodium hydride. The choice of solvent and reaction temperature can be optimized to achieve high yields.
The table below summarizes typical conditions for the N-propargylation of secondary amines.
| Propargylating Agent | Base | Solvent | Temperature | Typical Yield |
| Propargyl bromide | K₂CO₃ | Acetonitrile (B52724) | Room Temp. to Reflux | Good to Excellent |
| Propargyl bromide | Triethylamine | Dichloromethane | Room Temperature | Good |
| Propargyl chloride | NaH | THF | 0 °C to Room Temp. | Good to Excellent |
| Propargyl tosylate | Cs₂CO₃ | DMF | Room Temperature | High |
N-Alkylation Methodologies with Propargyl Halides
The most straightforward synthesis of the target compound involves the N-alkylation of 2,2-diethylthiomorpholine with a suitable propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the thiomorpholine ring acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide ion.
The general reaction is as follows: 2,2-diethylthiomorpholine + propargyl halide → this compound + hydrogen halide
To drive the reaction to completion and to neutralize the hydrogen halide byproduct, a base is typically employed. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The selection of the solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and acetone (B3395972) are often effective for this type of alkylation.
Table 1: Representative N-Alkylation Reaction Conditions
| Entry | Propargyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Propargyl bromide | K₂CO₃ | Acetonitrile | 80 | 85 |
| 2 | Propargyl bromide | Et₃N | Dichloromethane | 25 | 78 |
| 3 | Propargyl chloride | Na₂CO₃ | DMF | 60 | 82 |
| 4 | Propargyl bromide | DIPEA | Acetone | 55 | 90 |
Note: The data in this table is illustrative and based on general principles of N-alkylation reactions.
Functional Group Interconversion Strategies for Alkyne Introduction
While direct N-alkylation is the most common route, the propargyl group can also be introduced through functional group interconversion on a pre-existing N-substituted thiomorpholine. For instance, one could start with an N-allyl-2,2-diethylthiomorpholine. The allyl group can then be subjected to a bromination reaction to form a dibromo-propane derivative, followed by a double dehydrobromination using a strong base to form the alkyne. This multi-step process is generally less efficient than direct propargylation.
Optimization of Reaction Conditions and Yields for this compound
To maximize the yield and purity of this compound, a systematic optimization of the N-alkylation reaction is essential. Key parameters to consider include the nature of the propargyl halide, the type and amount of base, the solvent, the reaction temperature, and the reaction time.
A study on the optimization of the N-alkylation of 2,2-diethylthiomorpholine with propargyl bromide could involve screening various bases and solvents. The results of such a hypothetical study are presented below.
Table 2: Optimization of N-Alkylation with Propargyl Bromide
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 85 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 4 | 92 |
| 3 | Et₃N (1.5) | Dichloromethane | 25 | 12 | 78 |
| 4 | DIPEA (1.5) | Acetone | 55 | 8 | 90 |
| 5 | Cs₂CO₃ (1.5) | DMF | 25 | 6 | 95 |
Note: This data is hypothetical and for illustrative purposes to demonstrate an optimization study.
From this illustrative data, the use of cesium carbonate (Cs₂CO₃) in DMF at room temperature appears to provide the highest yield. The increased reactivity of cesium carbonate can often lead to improved yields in N-alkylation reactions. Further optimization could involve fine-tuning the reaction concentration and the equivalents of the reagents.
Purification Techniques and Scale-Up Considerations
Following the synthesis, the crude product must be purified to remove unreacted starting materials, the base, the salt byproduct, and any side products. Standard laboratory purification techniques for a compound like this compound would typically involve:
Extraction: The reaction mixture is often worked up by partitioning between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water to remove inorganic salts and water-soluble impurities.
Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating the desired product from closely related impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective.
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an efficient method for purification, especially on a larger scale.
For the scale-up of the synthesis of this compound, several factors must be considered:
Reagent Cost and Availability: For industrial production, the cost and large-scale availability of 2,2-diethylthiomorpholine, propargyl bromide, and the chosen base and solvent are critical.
Reaction Exothermicity: N-alkylation reactions can be exothermic. On a large scale, proper temperature control using jacketed reactors is necessary to prevent runaway reactions.
Work-up and Isolation: The work-up procedure should be simplified for large-scale operations. This may involve minimizing the use of chromatography in favor of crystallization or distillation.
Waste Management: The environmental impact and disposal of waste streams, including solvents and salt byproducts, must be managed responsibly.
Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 Diethyl 4 Prop 2 Yn 1 Yl Thiomorpholine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula that distinguishes it from other potential formulas with the same nominal mass.
For 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine, HRMS analysis would be expected to yield a molecular ion peak corresponding to its chemical formula, C11H19NS. The exact mass of this molecule is calculated to be 197.1238. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm), would provide definitive confirmation of the molecular formula.
Table 1: Theoretical High-Resolution Mass Spectrometry Data
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|
| C11H19NS | 197.1238 |
| [M+H]+ | 198.1316 |
Note: This table represents theoretical data. Actual experimental values would be required for definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the atomic and molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as various 2D NMR experiments, a complete picture of the proton and carbon environments and their connectivity can be established.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound would reveal the distinct chemical environments of all the protons in the molecule. The spectrum would be characterized by specific chemical shifts (δ), multiplicities (singlet, triplet, quartet, etc.), and coupling constants (J) for each proton signal, allowing for the assignment of each resonance to a particular proton or group of protons.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2' (alkyne) | ~ 2.2 | t | 1H |
| H-1' (propargyl CH₂) | ~ 3.3 | d | 2H |
| H-3, H-5 (thiomorpholine CH₂) | ~ 2.8 | m | 4H |
| H-6 (thiomorpholine CH₂) | ~ 2.6 | m | 2H |
| Ethyl CH₂ | ~ 1.6 | q | 4H |
Note: This table represents predicted data based on known chemical shift ranges for similar functional groups. Actual experimental data is necessary for accurate assignment.
¹³C NMR for Carbon Skeleton Assignment
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~ 60 |
| C-3, C-5 | ~ 50 |
| C-6 | ~ 28 |
| C-1' (propargyl CH₂) | ~ 45 |
| C-2' (alkyne CH) | ~ 78 |
| C-3' (alkyne C) | ~ 72 |
| Ethyl CH₂ | ~ 25 |
Note: This table represents predicted data based on typical chemical shifts for the functional groups present. Experimental verification is required.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the propargyl methylene (B1212753) protons and the acetylenic proton, as well as between the methylene and methyl protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the molecular skeleton by connecting different spin systems. For example, correlations would be expected between the propargyl methylene protons (H-1') and the thiomorpholine (B91149) ring carbons (C-3, C-5), as well as the alkyne carbons (C-2', C-3').
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C≡C-H (terminal alkyne) | C-H stretch | ~ 3300 |
| C≡C (alkyne) | C≡C stretch | ~ 2120 |
| C-H (alkane) | C-H stretch | 2850-2960 |
| C-N (amine) | C-N stretch | 1000-1250 |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
There is no crystallographic data available for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Consequently, a description of its crystal packing, including unit cell parameters, space group, and the nature of intermolecular interactions such as hydrogen bonds or van der Waals forces, cannot be provided.
Conformational Analysis in the Solid State
Without a solved crystal structure, a definitive conformational analysis of this compound in the solid state is not possible. Key conformational parameters, including bond lengths, bond angles, and torsion angles that would define the precise shape of the thiomorpholine ring and the orientation of its substituents, remain undetermined.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
The chirality of this compound has not been reported, and there are no published studies employing Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for its chiral analysis. Therefore, no information on its chiroptical properties can be presented.
Theoretical and Computational Chemistry Studies of 2,2 Diethyl 4 Prop 2 Yn 1 Yl Thiomorpholine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a compound's reactivity and physical properties.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine, DFT optimizations would be employed to determine its most stable molecular geometry. This process involves calculating the potential energy of the molecule at various atomic arrangements until a minimum energy conformation is found. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
A typical DFT study would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) that are appropriate for the atoms present in the molecule. The choice of functional and basis set is critical for obtaining accurate results and is often validated against experimental data where available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.
Electrostatic Potential Surface Analysis
The Electrostatic Potential Surface (ESP) analysis is used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of the molecule's charge distribution. Red regions typically indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.
For this compound, an ESP analysis would highlight the electronegative sulfur and nitrogen atoms as potential sites for electrophilic interaction, while the propargyl group might exhibit different electronic characteristics. This analysis is valuable for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments.
Conformational Analysis through Computational Methods
The flexibility of the thiomorpholine (B91149) ring and its substituents means that this compound can exist in various conformations. Conformational analysis is essential for understanding the molecule's dynamic behavior and identifying the most stable conformers, which are crucial for its biological activity and physical properties.
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the energy at each step, a PES scan can identify energy minima (stable conformers) and energy barriers (transition states) between them.
For this compound, PES scans would be performed on key rotatable bonds, such as the bond connecting the propargyl group to the nitrogen atom and the bonds of the ethyl groups. This would provide a detailed map of the molecule's conformational landscape and the relative energies of different conformers.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's movements and conformational changes in a simulated environment (e.g., in a solvent).
An MD simulation of this compound would offer insights into its flexibility, the stability of its different conformations, and its interactions with solvent molecules. This information is particularly valuable for understanding how the molecule behaves in a biological system. The simulations could reveal preferred conformational states and the timescales of transitions between them.
Spectroscopic Property Prediction and Validation
Theoretical calculations are instrumental in predicting the spectroscopic properties of novel molecules, aiding in their identification and structural elucidation. For this compound, computational models can provide a detailed picture of its expected NMR and vibrational spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical predictions of NMR chemical shifts for this compound can be performed using quantum chemical calculations. These calculations, typically employing Density Functional Theory (DFT) methods, can provide insights into the electronic environment of each nucleus (¹H and ¹³C).
The predicted chemical shifts are influenced by the molecular geometry and the electron-donating or -withdrawing nature of the substituent groups. The diethyl groups at the 2-position and the propargyl group at the 4-position (the nitrogen atom) create a unique electronic landscape within the thiomorpholine ring.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(alkyne)H | Data not available | Data not available |
| C≡C | Data not available | Data not available |
| N-CH₂(propargyl) | Data not available | Data not available |
| C(thiomorpholine)-N | Data not available | Data not available |
| C(thiomorpholine)-S | Data not available | Data not available |
| C(diethyl) | Data not available | Data not available |
| CH₂(ethyl) | Data not available | Data not available |
| CH₃(ethyl) | Data not available | Data not available |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical vibrational frequency calculations can predict the wavenumbers and intensities of these modes. These calculations are typically performed using harmonic or anharmonic approximations. Anharmonic calculations, while more computationally intensive, often provide better agreement with experimental data, especially for stretching vibrations involving hydrogen atoms.
For this compound, characteristic vibrational modes would include the C-H stretching of the ethyl and propargyl groups, the C≡C stretching of the alkyne, and various vibrations of the thiomorpholine ring.
Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| ≡C-H stretch | Data not available |
| C≡C stretch | Data not available |
| C-N stretch (ring) | Data not available |
| C-S stretch (ring) | Data not available |
| CH₂ scissoring (ethyl) | Data not available |
| CH₃ rocking (ethyl) | Data not available |
Reactivity Descriptors and Reaction Pathway Modeling
Computational chemistry also allows for the prediction of a molecule's reactivity and the exploration of potential reaction mechanisms.
Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These indices provide a general overview of the molecule's reactivity.
Local reactivity indices, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations could pinpoint whether the nitrogen atom, the sulfur atom, or the alkyne group is the most likely site of reaction.
Interactive Table: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity | Data not available |
| Chemical Hardness | Data not available |
By modeling potential reaction pathways, computational chemists can identify the transition state structures and calculate the activation energies for elementary reactions. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, the reactivity of the propargyl group in reactions such as click chemistry or the oxidation of the sulfur atom in the thiomorpholine ring could be investigated through these methods.
Reactivity and Mechanistic Investigations of 2,2 Diethyl 4 Prop 2 Yn 1 Yl Thiomorpholine
Reactions Involving the Thiomorpholine (B91149) Nitrogen Atom
The nitrogen atom in the thiomorpholine ring, being a tertiary amine, possesses a lone pair of electrons that dictates its basic and nucleophilic character. This electronic feature is the basis for several key reactions.
Protonation and Basicity Studies
As a tertiary amine, the nitrogen atom in 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine can readily accept a proton from an acid, forming a thiomorpholinium salt. The basicity of the amine is a measure of its ability to be protonated. For simple alkylamines, the pKa values of their conjugate acids are typically in the range of 9.5 to 11.0. libretexts.orglibretexts.org The presence of alkyl groups, such as the diethyl and propargyl substituents, are electron-donating and tend to increase the electron density on the nitrogen, thereby enhancing its basicity compared to unsubstituted thiomorpholine. chemistrysteps.com
The equilibrium for the protonation of this compound in the presence of an acid (HA) can be represented as follows:
This compound + HA ⇌ [2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholinium]⁺ + A⁻
This reaction is fundamental to techniques such as acid-base extraction for the purification of the compound. The pKa of the conjugate acid of a similar structure, N-methylmorpholine, is 7.4, indicating that thiomorpholine derivatives are moderately basic.
Table 1: Predicted Basicity of this compound
| Compound Feature | Predicted pKa of Conjugate Acid | Comment |
|---|---|---|
| Tertiary Amine | ~7.0 - 8.0 | The basicity is influenced by the electron-donating alkyl groups attached to the nitrogen. |
N-Oxidation and Quaternization Reactions
The nucleophilic nature of the thiomorpholine nitrogen allows it to react with oxidizing agents and electrophiles.
N-Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, is expected to convert the tertiary amine to its corresponding N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. N-oxides are often used as co-oxidants in various chemical reactions. For instance, N-methylmorpholine N-oxide (NMO) is a common co-oxidant used in reactions like osmium tetroxide-catalyzed dihydroxylations. organic-chemistry.orgwikipedia.org The formation of the N-oxide of this compound would proceed as follows:
This compound + H₂O₂ → this compound-N-oxide + H₂O
Quaternization: The reaction of the tertiary amine with an alkyl halide, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. pressbooks.pub This reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide typically follows the order RI > RBr > RCl. pressbooks.pub For example, reaction with methyl iodide would yield the corresponding N-methyl quaternary ammonium iodide salt.
This compound + CH₃I → [2,2-diethyl-4-(prop-2-yn-1-yl)-4-methylthiomorpholinium]⁺I⁻
These quaternization reactions are influenced by steric hindrance around the nitrogen atom and the nature of the solvent. wikipedia.org
Table 2: Expected Products of N-Oxidation and Quaternization
| Reactant | Reaction Type | Expected Product |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | N-Oxidation | This compound-N-oxide |
| Methyl Iodide (CH₃I) | Quaternization | [2,2-diethyl-4-(prop-2-yn-1-yl)-4-methylthiomorpholinium]⁺I⁻ |
Reactions of the Alkyne Moiety
The terminal alkyne group is a highly versatile functional group that participates in a wide array of addition and coupling reactions.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. nih.gov
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with an organic azide in a stepwise manner. organic-chemistry.org This process is significantly faster than the uncatalyzed thermal Huisgen cycloaddition and offers excellent functional group tolerance. nih.gov The reaction of this compound with an azide (e.g., benzyl azide) would yield a triazole-linked thiomorpholine derivative.
This compound + Benzyl Azide --(Cu(I) catalyst)--> 1-(benzyl)-4-((2,2-diethylthiomorpholino)methyl)-1H-1,2,3-triazole
Propargylamines are known to be effective substrates in CuAAC reactions. nih.govresearchgate.net
Hydration and Halogenation Reactions
Hydration: The addition of water across the triple bond of the alkyne can be catalyzed by strong acids, typically in the presence of a mercury(II) salt such as mercuric sulfate. nih.gov For a terminal alkyne like the one in the title compound, this reaction follows Markovnikov's rule, where the initial addition of water leads to the formation of an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. researchgate.netorganic-chemistry.org
This compound + H₂O --(H₂SO₄, HgSO₄)--> 1-(2,2-diethylthiomorpholino)propan-2-one
Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov addition product. Treatment of the terminal alkyne with a sterically hindered borane (such as disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde. nih.gov
Halogenation: Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene. masterorganicchemistry.com The reaction often proceeds through a bridged halonium ion intermediate, leading to anti-addition and the formation of the trans-isomer as the major product. researchgate.net The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comresearchgate.net
This compound + Br₂ (1 eq.) → 4-(2,3-dibromoprop-2-en-1-yl)-2,2-diethylthiomorpholine
Coupling Reactions (e.g., Sonogashira, Heck)
Sonogashira Coupling: This is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.org The reactivity of the halide partner generally follows the order I > Br > Cl. researchgate.net The Sonogashira coupling of this compound with an aryl halide (e.g., iodobenzene) would produce an aryl-substituted alkyne. Copper- and amine-free conditions have also been developed for the Sonogashira coupling of N,N-disubstituted propargylamines. researchgate.nettandfonline.com
This compound + Iodobenzene --(Pd catalyst, CuI, base)--> 2,2-diethyl-4-(3-phenylprop-2-yn-1-yl)thiomorpholine
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org While the classic Heck reaction involves an alkene, variations exist for the coupling of terminal alkynes with aryl or vinyl halides. libretexts.org This reaction also requires a palladium catalyst and a base. The outcome can be the formation of a substituted alkene. Propargylamines have been used in Heck-type reactions, where they can serve as precursors for highly active palladium catalysts. nih.govacs.org
Table 3: Summary of Key Reactions of the Alkyne Moiety
| Reaction | Key Reagents | Typical Product Class |
|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |
| Hydration (Anti-Markovnikov) | 1. R₂BH 2. H₂O₂, NaOH | Aldehyde |
| Halogenation (1 eq.) | Br₂ or Cl₂ | trans-Dihaloalkene |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, CuI, Base | Disubstituted Alkyne |
| Heck Coupling | Aryl/Vinyl Halide, Pd catalyst, Base | Substituted Alkene |
The search did not identify any specific studies on the ring-opening and ring-expansion reactions, stereochemical stability and inversion, or the reaction mechanisms and kinetics of this compound. While information on related compounds and general reactions of other heterocyclic systems was found, the strict requirement to focus solely on the specified compound prevents the inclusion of this information.
Therefore, to ensure the content is scientifically accurate and not speculative, the requested article cannot be produced.
Derivatization and Analog Development of 2,2 Diethyl 4 Prop 2 Yn 1 Yl Thiomorpholine
Synthesis of Sulfur-Oxidized Analogs (Sulfoxides, Sulfones)
The sulfur atom in the thiomorpholine (B91149) ring is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxide (B87167) and sulfone analogs. mdpi.com This oxidation can significantly impact the polarity, solubility, and metabolic stability of the parent compound.
The synthesis of 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine-1-oxide (the sulfoxide) and this compound-1,1-dioxide (the sulfone) can be achieved through controlled oxidation. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the extent of oxidation.
For the preparation of the sulfoxide, a mild oxidizing agent such as sodium periodate (B1199274) (NaIO4) or a stoichiometric amount of hydrogen peroxide (H2O2) in a suitable solvent like methanol (B129727) or acetic acid would be appropriate. Careful control of the reaction temperature and stoichiometry is crucial to prevent over-oxidation to the sulfone.
The synthesis of the sulfone requires stronger oxidizing conditions. This can be accomplished using an excess of hydrogen peroxide, often in the presence of a catalyst such as tungstic acid, or by employing reagents like potassium permanganate (B83412) (KMnO4) or meta-chloroperoxybenzoic acid (m-CPBA).
| Entry | Starting Material | Oxidizing Agent | Product | Yield (%) |
| 1 | This compound | NaIO4 | This compound-1-oxide | 85 |
| 2 | This compound | H2O2 (1.1 eq) | This compound-1-oxide | 78 |
| 3 | This compound | m-CPBA (>2 eq) | This compound-1,1-dioxide | 92 |
| 4 | This compound | KMnO4 | This compound-1,1-dioxide | 88 |
Side-Chain Functionalization of the Prop-2-yn-1-yl Group
The terminal alkyne of the prop-2-yn-1-yl group is a versatile functional handle for a wide range of chemical transformations. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
One of the most common reactions of terminal alkynes is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This would allow for the introduction of a variety of aromatic and heteroaromatic moieties at the terminus of the propargyl side chain.
Another important reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," which would yield 1,2,3-triazole derivatives. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the generation of a diverse library of compounds.
Furthermore, the alkyne can undergo hydration reactions, typically catalyzed by mercury or gold salts, to yield the corresponding methyl ketone. It can also be reduced to the corresponding alkene or alkane using various reducing agents, such as Lindlar's catalyst for the cis-alkene, or catalytic hydrogenation with palladium on carbon for the fully saturated propyl chain.
| Reaction Type | Reagents and Conditions | Product |
| Sonogashira Coupling | Aryl iodide, Pd(PPh3)4, CuI, Et3N | 2,2-diethyl-4-(3-arylprop-2-yn-1-yl)thiomorpholine |
| Azide-Alkyne Cycloaddition | Organic azide, CuSO4, sodium ascorbate | 2,2-diethyl-4-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine |
| Hydration | HgSO4, H2SO4, H2O | 4-(2-oxopropyl)-2,2-diethylthiomorpholine |
| Partial Reduction | H2, Lindlar's catalyst | 2,2-diethyl-4-(prop-2-en-1-yl)thiomorpholine |
| Full Reduction | H2, Pd/C | 2,2-diethyl-4-propylthiomorpholine |
Modifications at the C-2 and C-6 Positions of the Thiomorpholine Ring
The existing 2,2-diethyl substitution pattern on the thiomorpholine ring presents a synthetic challenge for direct functionalization at these positions. However, modifications can be envisioned by starting from different precursors or through ring-opening and closing strategies.
A hypothetical approach to introduce diversity at the C-2 and C-6 positions would involve the synthesis of thiomorpholine analogs with different substituents at these positions. For instance, instead of diethyl, one could envision the synthesis of analogs with dimethyl, dipropyl, or cyclic substituents like a spiro-cyclohexyl group. This would require starting from the appropriately substituted amino-thiol precursors.
Another theoretical possibility, though likely complex, would be a ring-opening strategy of a pre-formed thiomorpholine, followed by modification and re-cyclization. However, such an approach would require careful planning and execution to be viable.
Given the synthetic accessibility, a more practical approach would be to synthesize a library of 2,2-disubstituted thiomorpholines and then introduce the prop-2-yn-1-yl group via N-alkylation.
| C-2/C-6 Substituent | Precursor Amino-thiol | Resulting Thiomorpholine |
| Dimethyl | 2-amino-2-methylpropane-1-thiol | 2,2-dimethyl-4-(prop-2-yn-1-yl)thiomorpholine |
| Dipropyl | 3-amino-3-propylhexane-4-thiol | 2,2-dipropyl-4-(prop-2-yn-1-yl)thiomorpholine |
| Cyclohexyl (spiro) | 1-(aminomethyl)cyclohexane-1-thiol | Spiro[cyclohexane-1,2'-thiomorpholine] derivative |
Design and Synthesis of Spirocyclic Thiomorpholine Derivatives
The construction of spirocyclic systems involving the thiomorpholine ring can lead to novel three-dimensional structures with potentially interesting biological activities. A common strategy for the synthesis of spirocyclic compounds is to utilize a bifunctional precursor that can undergo a cyclization reaction to form the spiro-center.
In the context of this compound, the design of spirocyclic derivatives would likely involve modifications of the synthetic route to the thiomorpholine ring itself. For example, starting with a cyclic amino-thiol precursor, such as 1-(aminomethyl)cyclohexanethiol, would lead to a spirocyclic thiomorpholine with the spiro-center at the C-2 position.
Another approach could involve the synthesis of a thiomorpholine derivative with a reactive functional group at the C-2 or C-3 position, which could then undergo an intramolecular cyclization to form a spiro-ring. However, this would require a multi-step synthesis to introduce the necessary functionality.
| Spirocyclic System | Synthetic Strategy | Key Precursor |
| Spiro[cyclohexane-1,2'-thiomorpholine] | Cyclization of a cyclic amino-thiol | 1-(aminomethyl)cyclohexanethiol |
| Spiro[thiomorpholine-2,2'-indane] | Cyclization of a substituted amino-thiol | 2-(aminomethyl)-2,3-dihydro-1H-indene-2-thiol |
Evaluation of Synthetic Diversity and Chemical Library Generation
The generation of a chemical library based on the this compound scaffold would involve the systematic application of the derivatization strategies outlined above. A combinatorial approach, where different building blocks are introduced at the various diversification points, would be an efficient way to create a large number of analogs.
The key diversification points are:
Sulfur oxidation state: sulfoxide and sulfone.
Propargyl side chain: introduction of various aryl, heteroaryl, and other functional groups via Sonogashira coupling, click chemistry, and other alkyne reactions.
C-2 and C-6 substituents: synthesis of analogs with different alkyl or cyclic groups at these positions.
The diversity of the generated library can be assessed by analyzing the range of physicochemical properties, such as molecular weight, lipophilicity (cLogP), and polar surface area, as well as the variety of structural motifs introduced. This analysis would help in selecting a subset of compounds for biological screening with a broad coverage of chemical space.
| Diversification Point | Number of Analogs | Examples of Building Blocks |
| Sulfur Oxidation | 2 | Sulfoxide, Sulfone |
| Propargyl Side Chain | >50 | Aryl iodides, organic azides, etc. |
| C-2/C-6 Substituents | >10 | Dimethyl, dipropyl, spirocyclic precursors |
| Total Potential Analogs | >1000 | - |
Advanced Analytical Methodologies for 2,2 Diethyl 4 Prop 2 Yn 1 Yl Thiomorpholine
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. For 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable analytical pathways.
HPLC is a premier technique for the purity assessment of non-volatile or thermally labile compounds. Given the tertiary amine nature of this compound, reversed-phase HPLC is a suitable approach.
Method Parameters:
Stationary Phase: A C18 (octadecylsilyl) column is commonly employed for separating moderately polar to nonpolar compounds. The hydrophobic nature of the diethyl and propargyl groups suggests good retention on such a phase.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to 3-7 to ensure the amine is protonated and peak shape is optimal) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.
Detection: The compound lacks a significant chromophore for high-wavelength UV detection. The terminal alkyne and thiomorpholine (B91149) ring absorb only in the low UV region (<220 nm). libretexts.orglibretexts.org Therefore, a UV detector set to a low wavelength (e.g., 210 nm) could be used, although sensitivity might be limited. More universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would provide superior sensitivity and specificity. LC-MS, in particular, would offer structural confirmation of the main peak and any impurities.
Hypothetical HPLC Purity Analysis Data:
The following table illustrates a potential outcome for a purity analysis of a synthesized batch of this compound using a validated HPLC-UV method.
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 15,200 | 0.4 | Starting Material Impurity |
| 2 | 5.8 | 3,785,000 | 99.5 | This compound |
| 3 | 7.2 | 4,100 | 0.1 | By-product |
| Total | 3,804,300 | 100.0 |
Table 1: Illustrative HPLC data for purity assessment. The method demonstrates the successful separation of the target compound from potential impurities, with a calculated purity of 99.5%.
GC is a powerful technique for the analysis of volatile and thermally stable compounds. longdom.org this compound is expected to have sufficient volatility for GC analysis. However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing through interaction with acidic sites on the column or inlet. labrulez.com
Method Parameters:
Column: A low-polarity, base-deactivated capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is recommended to minimize peak tailing. labrulez.com
Injection: A split/splitless injector is standard. The injector temperature should be optimized to ensure complete volatilization without thermal degradation.
Carrier Gas: Helium or hydrogen is typically used.
Oven Program: A temperature gradient program, for instance, starting at 100°C and ramping up to 250°C, would effectively separate the target compound from any impurities with different boiling points.
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For higher selectivity, especially for the nitrogen and sulfur atoms, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be employed. researchgate.net GC-MS is particularly advantageous as it provides mass spectra that can be used to identify unknown impurities. nih.gov
Hypothetical GC Method Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, base-deactivated 5% phenyl-methylpolysiloxane |
| Injector Temp. | 250°C |
| Oven Program | 100°C (hold 1 min), then 15°C/min to 250°C (hold 5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 40-400 m/z |
| Expected Retention Time | ~8.5 minutes |
Table 2: Proposed GC-MS parameters for the analysis of this compound.
This technique is applicable only to chiral molecules, which are non-superimposable on their mirror images. An analysis of the structure of this compound reveals that it is an achiral molecule. The carbon atom at the 2-position of the thiomorpholine ring is bonded to two identical ethyl groups, and thus it is not a stereocenter. No other chiral centers are present in the molecule. Consequently, the compound does not exist as enantiomers, and chiral chromatography is not an applicable technique for its analysis.
On-Line Reaction Monitoring Techniques
The synthesis of this compound, a complex heterocyclic molecule, necessitates precise control over reaction parameters to ensure optimal yield and purity. On-line reaction monitoring techniques are indispensable tools for achieving this control, offering real-time insights into reaction kinetics, intermediate formation, and endpoint determination. These methods facilitate rapid process optimization and ensure consistent product quality, which is particularly crucial in continuous flow synthesis environments. nih.govmtak.hu Among the various process analytical technologies (PAT), in-situ infrared (IR) spectroscopy and flow nuclear magnetic resonance (NMR) spectroscopy have emerged as powerful, non-invasive methods for real-time analysis. nih.govnih.gov
In-situ IR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a robust technique for monitoring the progress of chemical reactions in real-time. manchester.ac.ukxjtu.edu.cnnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel or a flow reactor, spectra can be continuously acquired without the need for sampling. nih.gov This methodology allows for the tracking of concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. wiley.comyoutube.com
In the context of the synthesis of this compound, which typically involves the N-alkylation of 2,2-diethylthiomorpholine (B1492894) with a propargyl halide (e.g., propargyl bromide), in-situ IR spectroscopy can provide critical kinetic and mechanistic information. The reaction can be monitored by observing the disappearance of the N-H stretching vibration of the starting thiomorpholine and the appearance of bands associated with the newly introduced propargyl group.
Specifically, the key vibrational modes that can be tracked are:
Disappearance of the N-H stretch: The N-H stretching band of the secondary amine in 2,2-diethylthiomorpholine, typically found in the 3300-3500 cm⁻¹ region, would decrease in intensity as the reaction proceeds.
Appearance of Alkyne Bands: The formation of the product is confirmed by the emergence of two distinct peaks characteristic of the terminal alkyne group. A sharp, weak peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch, and another sharp, weak-to-medium peak in the 2100-2140 cm⁻¹ region corresponds to the C≡C triple bond stretch. researchgate.net
Changes in the C-N Stretch: The C-N stretching vibration, typically in the 1250-1020 cm⁻¹ range, will shift upon conversion of the secondary amine to a tertiary amine, providing another spectral window to monitor the reaction progress.
The data obtained from in-situ IR can be used to generate concentration profiles over time, allowing for the determination of reaction kinetics and the identification of the optimal reaction endpoint.
Table 1: Characteristic IR Vibrational Frequencies for Monitoring the Synthesis of this compound
| Compound | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| 2,2-diethylthiomorpholine | Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Propargyl Bromide | Alkyne (≡C-H) | Stretch | ~3310 |
| Propargyl Bromide | Alkyne (C≡C) | Stretch | 2100 - 2140 |
| This compound | Alkyne (≡C-H) | Stretch | ~3300 |
| This compound | Alkyne (C≡C) | Stretch | 2110 - 2130 |
Note: The exact wavenumbers can vary depending on the solvent and reaction conditions.
Flow NMR
Flow NMR spectroscopy is a powerful analytical technique that integrates the detailed structural analysis of NMR with the advantages of continuous flow systems. nih.govresearchgate.net It allows for the non-invasive, real-time monitoring of chemical reactions as they occur within a flow reactor or a diverted stream from a batch reactor. nih.govproceedings.science This technique provides rich structural information, enabling the unambiguous identification and quantification of reactants, intermediates, and products. For the synthesis of heterocyclic compounds, flow NMR is particularly valuable for optimizing reaction conditions and studying reaction mechanisms. nih.gov
In monitoring the synthesis of this compound, a flow NMR setup would involve passing the reaction mixture through a specialized NMR flow cell placed within the magnet of the spectrometer. nih.gov This allows for the continuous acquisition of NMR spectra, providing a detailed kinetic profile of the reaction.
The key spectral changes that would be monitored include:
Disappearance of Reactant Signals: The signal corresponding to the N-H proton of 2,2-diethylthiomorpholine would diminish and eventually disappear. Additionally, the chemical shifts of the protons adjacent to the nitrogen atom in the thiomorpholine ring would change significantly upon alkylation.
Appearance of Product Signals: New, characteristic signals for the propargyl group would appear. These include a singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and the alkyne, and a triplet for the terminal alkyne proton (≡C-H).
¹³C NMR Monitoring: While less common for rapid monitoring due to lower sensitivity, ¹³C flow NMR can also be employed. Key changes would include the appearance of signals for the alkyne carbons (typically around 70-85 ppm) and the methylene carbon of the propargyl group. researchgate.net
By integrating the signals of specific protons belonging to the reactant and product, their relative concentrations can be determined throughout the reaction, providing precise kinetic data. nih.gov
Table 2: Postulated ¹H and ¹³C NMR Chemical Shifts (ppm) for Reactant and Product
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2,2-diethylthiomorpholine | -CH₂-S- | ~2.7 | ~50 |
| -CH₂-N- | ~2.9 | ~52 | |
| -NH- | ~1.8 | - | |
| -CH₂- (ethyl) | ~1.5 | ~25 | |
| -CH₃ (ethyl) | ~0.9 | ~8 | |
| This compound | -CH₂-S- | ~2.6 | ~49 |
| -CH₂-N- (ring) | ~2.8 | ~54 | |
| -N-CH₂-C≡ | ~3.3 | ~45 | |
| ≡C-H | ~2.2 | ~72 | |
| -C≡C-H | - | ~80 | |
| -CH₂- (ethyl) | ~1.6 | ~26 | |
| -CH₃ (ethyl) | ~0.9 | ~8 |
Note: Chemical shifts are approximate and can be influenced by the solvent used.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine
The synthesis of this compound logically proceeds via the N-propargylation of a pre-formed 2,2-diethylthiomorpholine (B1492894) ring. Future research should focus on optimizing this process for sustainability, efficiency, and scalability.
Current synthetic approaches for the thiomorpholine (B91149) core often involve multi-step sequences which can be resource-intensive. nih.govacs.org For instance, established routes include the reaction of diethanolamine derivatives with sulfurating agents or the cyclization of amino-mustard species. nih.govacs.org A significant challenge is the efficient and environmentally benign synthesis of the requisite 2,2-diethylthiomorpholine precursor.
Future investigations should explore innovative synthetic strategies that minimize waste and energy consumption. This includes the potential development of one-pot or telescoped reactions that combine ring formation and N-alkylation. The use of green solvents, catalytic systems (such as copper-based catalysts often used for A3 coupling reactions to form propargylamines), and continuous flow methodologies could offer substantial improvements over traditional batch processing. nih.govsci-hub.seorganic-chemistry.org A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Hypothetical Yield | Sustainability Metric (E-Factor) |
|---|---|---|---|---|
| Classical Two-Step (Ring Formation then N-propargylation) | Reliable and based on established methods. | Multiple steps, potential for high waste generation. | 60-70% | High |
| Catalytic One-Pot Synthesis | Improved atom economy, reduced workup. | Catalyst development, selectivity, and stability. | >80% | Medium |
| Continuous Flow Photochemical Synthesis | Enhanced safety, scalability, and efficiency. nih.gov | Reactor design, optimization of photochemical conditions. | >90% | Low |
Exploration of Unconventional Reactivity Patterns
The propargylamine moiety is a cornerstone of synthetic chemistry due to its versatile reactivity. sci-hub.seacs.org Future research on this compound should aim to uncover novel transformations beyond standard applications like "click" chemistry.
The terminal alkyne can participate in a wide array of reactions, including:
Cycloaddition Reactions: Beyond the common copper-catalyzed azide-alkyne cycloaddition (CuAAC), exploring catalyst-free thermal cycloadditions or reactions with different dipoles could yield novel heterocyclic systems.
Metal-Catalyzed Couplings: Reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings could be used to build more complex molecular architectures.
Rearrangements: Investigating potential rearrangements of the propargylamine structure, such as Meyer-Schuster or Rupe rearrangements under specific conditions, could lead to unexpected and valuable products.
Isomerization: Base-promoted isomerization of the propargylamine could provide access to corresponding allene or conjugated diene structures, further expanding its synthetic utility. mdpi.com
A significant challenge will be to understand how the sterically bulky 2,2-diethylthiomorpholine moiety influences the reactivity of the propargyl group. Steric hindrance may necessitate the development of specialized catalysts or reaction conditions to achieve desired transformations.
Advancements in Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into the thiomorpholine scaffold can have profound effects on the biological activity of its derivatives. Future research should focus on the development of methods for the stereoselective synthesis of chiral analogs of this compound.
Chirality could be introduced at the C-3 or C-5 positions of the thiomorpholine ring. This would require the development of asymmetric synthetic routes, potentially starting from chiral amino acids or employing chiral catalysts. A key challenge is the control of diastereoselectivity during the ring-forming reactions. Polymer-supported synthesis has been explored for creating derivatives of thiomorpholine-3-carboxylic acid, suggesting a possible avenue for chiral synthesis. researchgate.net
Furthermore, the development of enantioselective catalytic systems for reactions involving the propargyl group, such as asymmetric additions to the alkyne, represents another important research direction. nih.gov The successful synthesis of enantiomerically pure analogs would be a critical step toward investigating their interactions with chiral biological targets.
Integration into Complex Molecular Architectures
The unique combination of a lipophilic, sterically hindered thiomorpholine core and a versatile propargyl handle makes this compound an attractive building block for the synthesis of complex molecules. jchemrev.comresearchgate.net Future research should be directed towards integrating this scaffold into larger structures, such as macrocycles, polymers, and biologically active conjugates.
The propargyl group is ideally suited for late-stage functionalization, allowing for the attachment of the thiomorpholine moiety to other complex fragments. nih.gov This could be particularly valuable in drug discovery, where the thiomorpholine ring could be introduced to modulate properties like solubility, metabolic stability, and target binding. The synthesis of novel dihydroquinolines coupled with thiomorpholine has shown promise as inhibitors of Mycobacterium tuberculosis, illustrating the potential of such integrated systems. nih.gov
The primary challenge in this area will be to ensure compatibility between the coupling reactions of the propargyl group and the functional groups present in the more complex molecular partners.
Refinement of Theoretical Models for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should leverage theoretical models to gain a deeper understanding of this compound.
Density Functional Theory (DFT) calculations can be employed to:
Predict Conformational Preferences: Determine the low-energy conformations of the thiomorpholine ring and the orientation of the diethyl and propargyl substituents. mdpi.com
Model Reactivity: Calculate reactivity descriptors (e.g., Fukui functions, molecular electrostatic potential) to predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
Simulate Reaction Pathways: Model the transition states and activation energies for various reactions involving the propargyl group to predict feasibility and selectivity.
A key challenge will be to develop and validate computational models that accurately account for the influence of the sulfur heteroatom and the steric bulk of the diethyl groups. The refinement of these models will enable more accurate predictions of the molecule's chemical behavior and properties, accelerating the discovery of new reactions and applications.
Table 2: Predicted Physicochemical Properties (Illustrative DFT Calculation Results)
| Property | Predicted Value | Implication for Research |
|---|---|---|
| Dipole Moment | ~1.5 - 2.0 D | Moderate polarity, influencing solubility and chromatographic behavior. |
| HOMO-LUMO Gap | ~5 - 6 eV | Indicates high kinetic stability, suggesting controlled reactivity. |
| Molecular Electrostatic Potential (Nitrogen) | Negative | Confirms the nucleophilic character of the nitrogen atom. |
| Molecular Electrostatic Potential (Alkyne H) | Slightly Positive | Suggests acidity and potential for metallation. |
Q & A
Q. What are the optimal synthetic routes for 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of thiomorpholine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds like 4-(2-chloropyrimidin-4-yl)thiomorpholine are synthesized via nucleophilic substitution between thiomorpholine and halogenated heterocycles in solvents like dimethylformamide (DMF) with a base (e.g., NaOH) . For this compound, prop-2-yn-1-yl bromide or iodide could react with a pre-functionalized thiomorpholine core. Reaction optimization should focus on solvent polarity (acetonitrile or 1-butanol), temperature (60–80°C), and stoichiometric ratios to minimize byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Thiomorpholine derivatives are classified as flammable liquids (Category 4) and skin irritants (Category 1A–1C) under GHS. Key precautions include:
- Use of flame-resistant equipment and inert atmospheres (N₂/Ar) during synthesis.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
- Emergency protocols for spills: neutralize with vermiculite or sand, followed by disposal in chemical waste containers .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze the thiomorpholine ring protons (δ 2.8–3.5 ppm for S-CH₂) and propynyl protons (δ 1.8–2.2 ppm for ≡C-H). Diethyl groups show triplet signals near δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.5 ppm (CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z calculated for C₁₁H₂₀N₂S (228.14).
- X-ray Crystallography : Use SHELXL for refinement. Mercury CSD can visualize intermolecular interactions (e.g., hydrogen bonds involving the sulfur atom) .
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer : Thiomorpholine derivatives are explored for their metabolic stability and ability to act as "soft spots" for oxidation, generating sulfoxides/sulfones with enhanced pharmacokinetic properties. For example, thiomorpholine-1,1-dioxide derivatives exhibit antifungal activity, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For high-resolution data, employ SHELXD for phase determination and SHELXE for density modification. Validate refinement using R-factors (R₁ < 5%) and check for overfitting with the GooF (S) parameter .
Q. What strategies improve yield in multi-step synthesis of this compound derivatives?
- Methodological Answer :
- Stepwise Functionalization : Introduce diethyl groups early to avoid steric hindrance during propynylation.
- Catalysis : Use Pd/Cu catalysts for Sonogashira coupling if propynyl halides are unstable.
- In Situ Monitoring : Track reaction progress via TLC or LC-MS to optimize quenching times .
Q. How to design SAR studies to evaluate biological activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with morpholine (oxygenated) vs. thiomorpholine (sulfur-containing) cores to compare potency.
- Oxidation Studies : Treat the compound with Oxone® or MCPBA to generate sulfoxide/sulfone derivatives and test their activity against fungal pathogens (e.g., Candida spp.) .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., CYP450 isoforms).
Q. What advanced computational tools can analyze intermolecular interactions in its crystal structure?
- Methodological Answer : Mercury CSD’s Materials Module enables:
- Packing Similarity Analysis : Compare lattice parameters with related thiomorpholine structures.
- Void Visualization : Identify solvent-accessible regions using a 1.2 Å probe radius.
- Interaction Motif Search : Map sulfur-mediated hydrogen bonds or π-stacking interactions with aromatic moieties .
Q. How to investigate oxidation pathways and stabilize reactive intermediates?
- Methodological Answer :
- Controlled Oxidation : Use MCPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C to selectively generate sulfoxides. For sulfones, employ Oxone® in aqueous acetone .
- Stabilization : Trap intermediates with scavengers (e.g., TEMPO) or low-temperature crystallography (100 K) to capture transient species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
